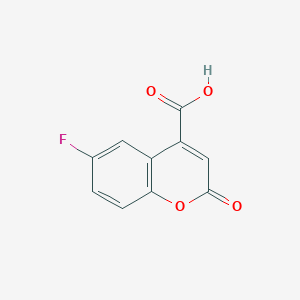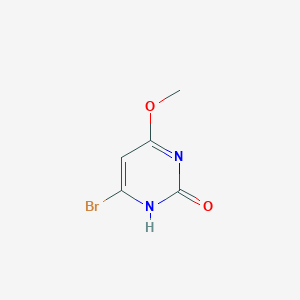
3-Amino-3-(2-aminophenyl)propan-1-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-(2-aminophenyl)propan-1-ol hydrochloride is a chemical compound with the molecular formula C9H16Cl2N2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is often used in the synthesis of other complex molecules and has significant importance in the study of biochemical pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2-aminophenyl)propan-1-ol hydrochloride typically involves the reaction of 2-nitrobenzaldehyde with nitromethane to form 2-nitro-1-phenylpropan-1-one. This intermediate is then reduced to 3-amino-3-(2-aminophenyl)propan-1-ol, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-3-(2-aminophenyl)propan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or alcohols.
Aplicaciones Científicas De Investigación
3-Amino-3-(2-aminophenyl)propan-1-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical entities.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Amino-3-(2-aminophenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate biochemical pathways by acting as an inhibitor or activator of enzymatic reactions. The compound’s effects are mediated through its binding to active sites, altering the conformation and activity of target proteins .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-3-(1H-indol-3-yl)propan-1-ol
- 3-Amino-1-propanol
- 3-Amino-2-phenylpropan-1-ol
Uniqueness
3-Amino-3-(2-aminophenyl)propan-1-ol hydrochloride is unique due to its specific structural features, which confer distinct reactivity and binding properties. Its dual amino groups and hydroxyl functionality make it versatile in various chemical transformations and biological interactions .
Propiedades
Fórmula molecular |
C9H15ClN2O |
|---|---|
Peso molecular |
202.68 g/mol |
Nombre IUPAC |
3-amino-3-(2-aminophenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C9H14N2O.ClH/c10-8-4-2-1-3-7(8)9(11)5-6-12;/h1-4,9,12H,5-6,10-11H2;1H |
Clave InChI |
RUNFFVIDGPIROE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(CCO)N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5'-Amino-1'-ethylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B11898190.png)

![3,3'-Difluoro-[1,1'-biphenyl]-4-amine](/img/structure/B11898199.png)
![2,2-Dimethyl-2,4-dihydroindeno[1,2-b]pyrrol-3a(3H)-ol](/img/structure/B11898210.png)



![6-Ethyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B11898228.png)


![2-(2-Methoxyethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11898249.png)


